molecular formula C15H10BrNO2 B15168840 Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- CAS No. 651021-70-4

Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-

Cat. No.: B15168840
CAS No.: 651021-70-4
M. Wt: 316.15 g/mol
InChI Key: AVHPKIDVHBQQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is an organic compound that features a phenol group substituted with a 3-bromophenyl and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- typically involves the following steps:

    Formation of 3-bromophenyl isoxazole: This can be achieved through a cyclization reaction involving 3-bromobenzonitrile and hydroxylamine, forming the isoxazole ring.

    Coupling with Phenol: The 3-bromophenyl isoxazole is then coupled with phenol using a Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring would enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted phenyl isoxazoles.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Mechanism of Action

The mechanism of action of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is unique due to the presence of both a phenol group and an isoxazole ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality enhances its utility in synthetic chemistry and potential therapeutic applications.

Properties

CAS No.

651021-70-4

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

4-[5-(3-bromophenyl)-1,2-oxazol-3-yl]phenol

InChI

InChI=1S/C15H10BrNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H

InChI Key

AVHPKIDVHBQQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.